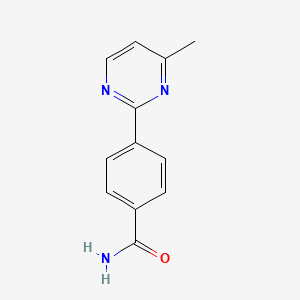

4-(4-methylpyrimidin-2-yl)benzamide

CAS No.:

Cat. No.: VC9386573

Molecular Formula: C12H11N3O

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11N3O |

|---|---|

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | 4-(4-methylpyrimidin-2-yl)benzamide |

| Standard InChI | InChI=1S/C12H11N3O/c1-8-6-7-14-12(15-8)10-4-2-9(3-5-10)11(13)16/h2-7H,1H3,(H2,13,16) |

| Standard InChI Key | XFYINYIJJRPPRD-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NC=C1)C2=CC=C(C=C2)C(=O)N |

| Canonical SMILES | CC1=NC(=NC=C1)C2=CC=C(C=C2)C(=O)N |

Introduction

Chemical Identity and Structural Features

4-(4-Methylpyrimidin-2-yl)benzamide (IUPAC name: N-(4-(4-methylpyrimidin-2-yl)phenyl)benzamide) consists of a benzamide group (N-phenylbenzamide) connected to a 4-methylpyrimidine ring at the para position of the phenyl moiety. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is substituted with a methyl group at position 4. This substitution pattern influences electronic distribution and steric interactions, which are critical for molecular recognition in biological systems .

Key Structural Attributes:

-

Molecular Formula: C₁₈H₁₆N₃O

-

Molecular Weight: 293.34 g/mol

-

Hybridization: The pyrimidine ring exhibits sp² hybridization, contributing to planar geometry and conjugation with the benzamide group.

Spectral Characterization:

While direct spectral data for 4-(4-methylpyrimidin-2-yl)benzamide are not publicly available, analogous compounds provide reference benchmarks:

-

¹H NMR: Pyrimidine protons typically resonate at δ 8.3–8.8 ppm (aromatic), while methyl groups appear at δ 2.4–2.6 ppm .

-

¹³C NMR: The carbonyl carbon (C=O) in benzamide derivatives is observed near δ 167–170 ppm.

Synthetic Methodologies

The synthesis of 4-(4-methylpyrimidin-2-yl)benzamide can be achieved through modular strategies involving cross-coupling reactions and condensation steps. Patents and literature on related pyrimidine-benzamide hybrids suggest two primary approaches:

Suzuki-Miyaura Cross-Coupling

This method leverages palladium-catalyzed coupling between a halogenated pyrimidine and a boronic acid-functionalized benzamide precursor. For example:

-

Starting Materials:

-

2-Chloro-4-methylpyrimidine

-

4-(Boronophenyl)benzamide

-

-

Catalytic System: Pd(PPh₃)₄ or PdCl₂(dppf) in a mixture of THF/H₂O .

-

Reaction Conditions: 80–100°C for 12–24 hours under inert atmosphere.

Mechanistic Insight:

The reaction proceeds via oxidative addition of the palladium catalyst to the chloropyrimidine, followed by transmetallation with the boronic acid and reductive elimination to form the carbon-carbon bond.

Condensation of Pyrimidine Amines with Benzoyl Chlorides

An alternative route involves the acylation of 4-(4-methylpyrimidin-2-yl)aniline with benzoyl chloride:

-

Step 1: Synthesis of 4-(4-methylpyrimidin-2-yl)aniline via nucleophilic aromatic substitution.

-

Step 2: Reaction with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .

Optimization Parameters:

-

Solvent: Dichloromethane or THF.

-

Temperature: 0–25°C to minimize side reactions.

Physicochemical Properties

The compound’s properties are inferred from structurally related molecules and computational predictions:

Stability:

-

Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the amide bond.

Applications in Materials Science

The π-conjugated system of the pyrimidine-benzamide framework enables applications in:

-

Organic Electronics: As electron-transport layers in OLEDs due to high electron affinity.

-

Coordination Chemistry: Ligand design for transition metal complexes.

Challenges and Future Directions

-

Synthetic Scalability: Optimizing catalytic systems for higher yields in cross-coupling reactions.

-

Biological Screening: Prioritizing in vitro assays to validate hypothesized targets (e.g., kinase inhibition).

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl group and benzamide substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume